3-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide
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Overview
Description
3-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a 1H-1,2,4-triazol-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide typically involves the following steps:
Formation of 1H-1,2,4-triazole: This can be achieved by cyclization of appropriate precursors such as hydrazine derivatives with formic acid or other suitable reagents.
Chlorination of Benzamide: The benzamide core can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the 3-chloro substituent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(1H-1,2,3-triazol-5-yl)benzamide: Similar structure but with a different triazole isomer.
3-chloro-N-(1H-1,2,4-triazol-3-yl)benzamide: Another isomer with the triazole moiety in a different position.
Uniqueness
3-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide is unique due to its specific substitution pattern, which can result in distinct biological and chemical properties compared to its isomers .
Properties
IUPAC Name |
3-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-7-3-1-2-6(4-7)8(15)13-9-11-5-12-14-9/h1-5H,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSPAKMSQCCRNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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